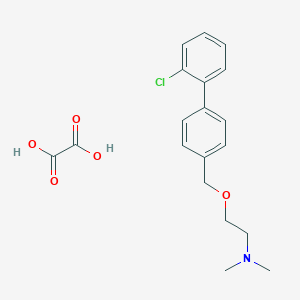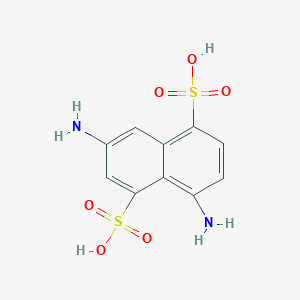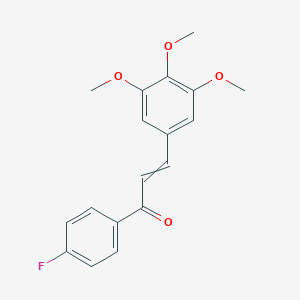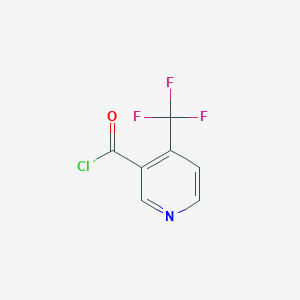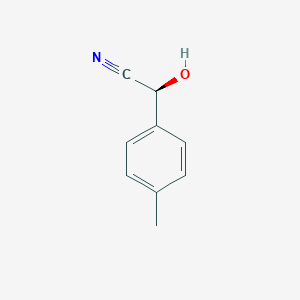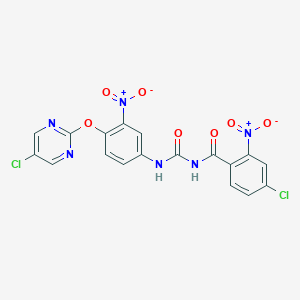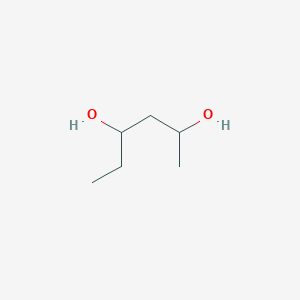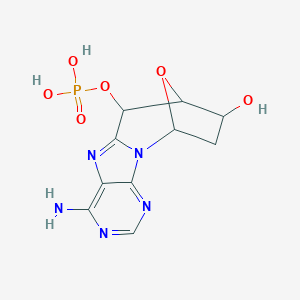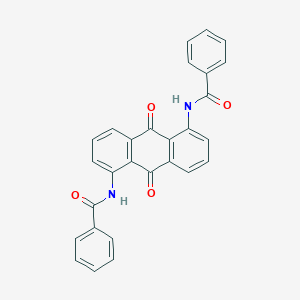
1,5-Dibenzamidoanthraquinone
説明
Synthesis Analysis
The synthesis of 1,5-Dibenzamidoanthraquinone and its derivatives often involves reactions starting from anthraquinone substrates. For example, the synthesis of related compounds has been demonstrated through reactions involving anthraquinone derivatives with various reagents under specific conditions. Notably, the Friedel-Crafts reaction has been employed in the synthesis of dihydroxy-9,10-anthraquinone derivatives, highlighting a methodological approach that could potentially be adapted for 1,5-Dibenzamidoanthraquinone synthesis (Shockravi & Bruce, 1995). Additionally, the synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide via amide formation from anthraquinone derivatives underscores the synthetic versatility of anthraquinone as a precursor (Al Mamari & Al Sheidi, 2020).
Molecular Structure Analysis
Molecular structure analysis of 1,5-Dibenzamidoanthraquinone derivatives can be performed using various spectroscopic methods such as NMR, IR, and MS. These techniques allow for the detailed characterization of the compound's structure, including its functional groups and molecular geometry. The study of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide provides an example of how such analyses are conducted to fully characterize anthraquinone derivatives (Al Mamari & Al Sheidi, 2020).
Chemical Reactions and Properties
1,5-Dibenzamidoanthraquinone can undergo various chemical reactions, reflecting its reactivity and the influence of its functional groups. The formation of derivatives through reactions such as amide bond formation, oxidation, and substitution reactions illustrates the compound's chemical versatility. For instance, the synthesis of related anthraquinone derivatives through reactions with amines and other reagents indicates the potential types of chemical transformations 1,5-Dibenzamidoanthraquinone might undergo (Al Mamari & Al Sheidi, 2020).
Physical Properties Analysis
The physical properties of 1,5-Dibenzamidoanthraquinone, such as melting point, solubility, and crystallinity, can be determined through experimental methods. These properties are crucial for understanding the compound's behavior in different environments and for its application in various fields. While specific data on 1,5-Dibenzamidoanthraquinone was not found, analogous compounds within the anthraquinone family have been characterized, providing insights into their physical characteristics (Shockravi & Bruce, 1995).
Chemical Properties Analysis
The chemical properties of 1,5-Dibenzamidoanthraquinone, including its reactivity with various chemical agents and stability under different conditions, can be inferred from studies on similar anthraquinone derivatives. For example, the reactivity of anthraquinone derivatives with nucleophiles and electrophiles, as well as their behavior in oxidation and reduction reactions, provides valuable information on the chemical behavior of 1,5-Dibenzamidoanthraquinone (Al Mamari & Al Sheidi, 2020).
科学的研究の応用
Antitumor Agents : A study by Myers and Dragovich (1992) in the Journal of the American Chemical Society highlights the potential of anthraquinone-cyclic di-acetylene conjugates in forming a 1,4-dehydrobenzene intermediate through reductive activation. This has implications for developing antitumor agents (Myers & Dragovich, 1992).
Cancer Treatment : Białobrzeska et al. (2019) reported in the Journal of Molecular Liquids that 1,5-di(piperazin-1-yl)anthracene-9,10-dione shows a stronger interaction with calf thymus DNA compared to other popular anticancer drugs, suggesting its potential as a new cancer treatment option (Białobrzeska et al., 2019).
Selective Antiproliferative Compounds : Castro-Castillo et al. (2013) in the European Journal of Medicinal Chemistry found that 1-azabenzanthrones exhibit promising antiproliferative activity and up to 30-fold selectivity between cancer and normal cells, making them potential candidates for cancer chemotherapy (Castro-Castillo et al., 2013).
Coordination Chemistry and Biosensors : Langdon-Jones and Pope (2014) in Coordination Chemistry Reviews discuss the diverse applications of substituted anthraquinones in coordination chemistry, ligand structures, and biosensors, due to their remarkable physical and biological properties (Langdon-Jones & Pope, 2014).
Antipsoriasis Drug : Shockravi and Bruce (1995) in the Iranian Journal of Chemistry & Chemical Engineering demonstrated the synthesis of 1,5-DHA using inexpensive materials and mild reaction conditions, which could be beneficial for developing anthralin, an antipsoriasis drug with potential biological activities (Shockravi & Bruce, 1995).
Antidepressants : Ordway et al. (2017) in the International Journal of Neuropsychopharmacology showed that poly(ADP-ribose) polymerase inhibitors, such as 3-aminobenzamide and 5-aminoisoquinolinone, exhibit antidepressant-like activity in rodent stress models, suggesting their potential as a novel class of antidepressants (Ordway et al., 2017).
Surface-enhanced Raman Scattering : Jayaraj and Ramakrishnan (1995) in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy studied 1,5-dihydroxyanthraquinone using surface-enhanced Raman scattering, revealing insights into its adsorption mechanisms (Jayaraj & Ramakrishnan, 1995).
特性
IUPAC Name |
N-(5-benzamido-9,10-dioxoanthracen-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N2O4/c31-25-20-14-8-16-22(30-28(34)18-11-5-2-6-12-18)24(20)26(32)19-13-7-15-21(23(19)25)29-27(33)17-9-3-1-4-10-17/h1-16H,(H,29,33)(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNXLZZWWBSQQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058864 | |
| Record name | Benzamide, N,N'-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibenzamidoanthraquinone | |
CAS RN |
82-18-8 | |
| Record name | N,N′-(9,10-Dihydro-9,10-dioxo-1,5-anthracenediyl)bis[benzamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Vat Yellow 3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vat Yellow 3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N,N'-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide, N,N'-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-(9,10-dihydro-9,10-dioxoanthracene-1,5-diyl)bisbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VAT YELLOW 3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17GI3L4XTO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



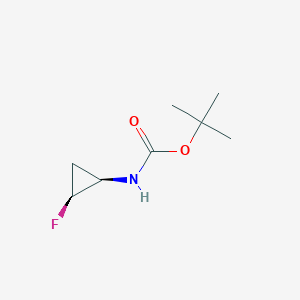
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B33530.png)
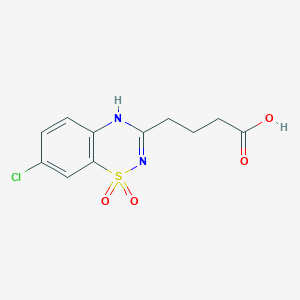
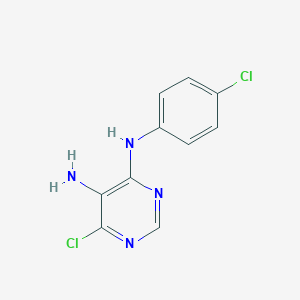
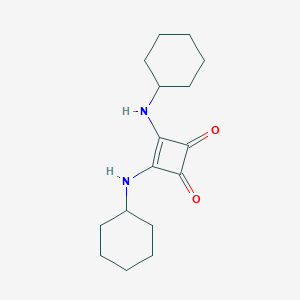
![2-[bis(4-fluorophenyl)methyl]-1H-imidazole](/img/structure/B33536.png)
